3-Chloro-5-fluorobenzene-1-sulfonyl fluoride
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Overview
Description
3-Chloro-5-fluorobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C6H3ClFO2S It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and sulfonyl fluoride groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluorobenzene-1-sulfonyl fluoride typically involves the sulfonylation of 3-chloro-5-fluorobenzene. One common method is the reaction of 3-chloro-5-fluorobenzene with sulfuryl fluoride (SO2F2) in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and crystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-fluorobenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Electrophilic aromatic substitution: The chlorine and fluorine substituents on the benzene ring can participate in electrophilic aromatic substitution reactions.
Reduction: The sulfonyl fluoride group can be reduced to a sulfonamide or sulfone under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, primary amines, and alcohols are commonly used. Conditions often involve the use of polar aprotic solvents and moderate temperatures.
Electrophilic aromatic substitution: Reagents such as nitrating agents, halogens, and sulfonating agents are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate salts.
Electrophilic aromatic substitution: Products include nitro, halogenated, and sulfonated derivatives.
Reduction: Products include sulfonamides and sulfones.
Scientific Research Applications
3-Chloro-5-fluorobenzene-1-sulfonyl fluoride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with sulfonamide or sulfone functionalities.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its reactive sulfonyl fluoride group.
Chemical Biology: It is employed in the study of enzyme inhibitors and as a probe for investigating biological pathways involving sulfonylation reactions.
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluorobenzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations and biological applications. The molecular targets and pathways involved include enzyme active sites where the compound can act as an inhibitor by forming covalent bonds with nucleophilic residues.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-fluorobenzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of sulfonyl fluoride.
3-Fluorobenzenesulfonyl chloride: Lacks the chlorine substituent on the benzene ring.
Fluorobenzene: Simplest fluorinated benzene derivative without sulfonyl or chlorine substituents.
Uniqueness
3-Chloro-5-fluorobenzene-1-sulfonyl fluoride is unique due to the presence of both chlorine and fluorine substituents on the benzene ring, along with the reactive sulfonyl fluoride group. This combination of functional groups imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications.
Properties
Molecular Formula |
C6H3ClF2O2S |
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Molecular Weight |
212.60 g/mol |
IUPAC Name |
3-chloro-5-fluorobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H3ClF2O2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H |
InChI Key |
PZVMNNOCQXZTAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)F)Cl)F |
Origin of Product |
United States |
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